molecular formula C10H10F3NO2 B6523067 N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide CAS No. 106746-05-8

N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide

Cat. No. B6523067
CAS RN: 106746-05-8
M. Wt: 233.19 g/mol
InChI Key: WUARRUTVBZIGFS-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide, also known as TFHPB, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of benzamide, a type of amide, and is characterized by a 3,3,3-trifluoro-2-hydroxypropyl group attached to the nitrogen atom of the benzamide. This compound has been studied extensively for its biochemical and physiological effects, and its uses in laboratory experiments.

Scientific Research Applications

Synthesis and Antibacterial Activity

N-(3-Hydroxy-2-pyridyl)benzamides, similar in structure to N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide, have been synthesized and tested for their antibacterial activity. These compounds, including variants like 2-amino-3-pyridinol derivatives, showed significant activity against bacteria like Escherichia coli and Staphylococcus aureus (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Magnetic Studies and Synthesis

A study focusing on the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets included the use of related compounds to this compound. This research demonstrates the potential of benzamide derivatives in the field of magnetic materials and their applications (Costes, Shova, & Wernsdorfer, 2008).

Synthesis and Organic Chemistry

In the realm of organic chemistry, this compound-related compounds have been utilized in various syntheses. For example, research into copper-mediated aryloxylation of benzamides has advanced the methods of synthesizing benzoic acids, highlighting the versatility of benzamide derivatives in chemical synthesis (Hao et al., 2014).

Biological and Pharmacological Applications

While excluding specific details on drug use, dosage, and side effects, it is notable that benzamide derivatives have been investigated for a range of biological activities. For example, the study of stearoyl-CoA desaturase-1 inhibitors involves benzamide compounds, indicating their potential in biochemical applications (Uto et al., 2009).

properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)8(15)6-14-9(16)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUARRUTVBZIGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of g (0.263 mol) of NaBH4 in 100 ml of H2O was added to 14.8 g (59.4 mmol) of N-(3,3,3-trifluoro-2-oxo-propyl)benzamide in 1000 ml of H2O. After stirring for 2 hours at 25° C., the solution was acidified with concentrated HCl (pH 1), basified by adding NaOH pellets (pH 10) and extracted with AcOEt (3×500 ml). After drying (MgSO4), the organic layer was flash evaporated to give 11 g of a white solid, which was recrystallized from CHCl3 to yield 10.0 g (72%) of pure trifluoromethylalcohol; m.p. 156° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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